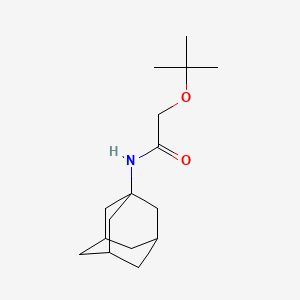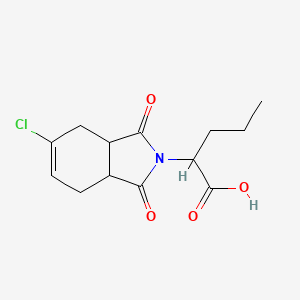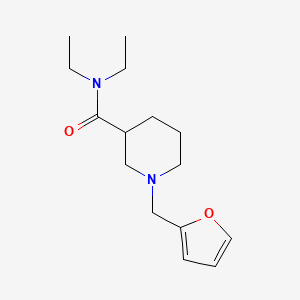
N-1-adamantyl-2-tert-butoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-2-tert-butoxyacetamide is a synthetic compound that has garnered a lot of interest in the scientific community due to its potential applications in various fields. This molecule is commonly referred to as "ADTBA" and has been found to have unique properties that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of ADTBA is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
ADTBA has been found to have a number of biochemical and physiological effects in the body. In addition to its inhibitory effects on histone deacetylases, it has also been found to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of ADTBA is its versatility. It can be used in a wide range of experiments and applications, making it a valuable tool for researchers in various fields. However, one limitation is its cost, as it can be expensive to synthesize. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on ADTBA. One area of interest is its potential as an anti-cancer agent, as it has been found to have promising results in pre-clinical studies. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body. Finally, there is potential for the development of new materials and compounds based on ADTBA, which could have a wide range of applications in various fields.
In conclusion, N-1-adamantyl-2-tert-butoxyacetamide is a synthetic compound that has shown great promise in various scientific fields. Its unique properties and versatility make it a valuable tool for researchers, and there is still much to be learned about its potential applications. Further research is needed to fully understand its mechanism of action and to explore its potential in areas such as cancer treatment and materials science.
Synthesis Methods
The synthesis of ADTBA involves the reaction of adamantylbromide and tert-butylglycine ethyl ester in the presence of a base such as potassium carbonate. The resulting product is then purified through a series of steps, including column chromatography and recrystallization.
Scientific Research Applications
ADTBA has been studied extensively for its potential use in various scientific fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, ADTBA has been found to have potential as an anti-cancer agent, as well as a treatment for neurodegenerative diseases such as Alzheimer's. In materials science, ADTBA has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, ADTBA has been used as a chiral auxiliary in various reactions.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-15(2,3)19-10-14(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAUGRFKZZIDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5088938.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5088946.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5088969.png)


![3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5088996.png)

![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5089013.png)
![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089027.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5089033.png)

